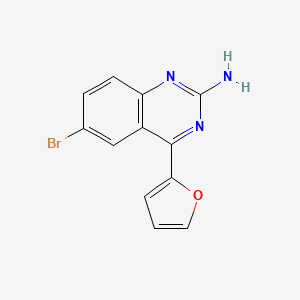
A2AAR antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A2AAR antagonist 1 is a compound that targets the adenosine A2A receptor, a subtype of adenosine receptors which are G protein-coupled receptors. These receptors are involved in various physiological processes, including the regulation of neurotransmission, immune response, and cardiovascular functions. This compound has shown potential in treating neurodegenerative diseases, cancer, and other conditions by blocking the adenosine A2A receptor and preventing its activation by adenosine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A2AAR antagonist 1 typically involves the preparation of purine derivatives One common method includes the use of 2,6,9-trisubstituted purine derivativesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
A2AAR antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
A2AAR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of adenosine receptors.
Biology: Investigated for its role in modulating immune responses and neurotransmission.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases (e.g., Parkinson’s disease), cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting adenosine receptors .
Wirkmechanismus
A2AAR antagonist 1 exerts its effects by binding to the adenosine A2A receptor and blocking its activation by adenosine. This prevents the downstream signaling cascade that would normally be triggered by adenosine binding. The molecular targets involved include the adenosine A2A receptor itself, as well as downstream effectors such as cyclic AMP (cAMP), protein kinase A (PKA), and the cAMP response element-binding protein (CREB) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to A2AAR antagonist 1 include other adenosine receptor antagonists such as:
ZM241385: A selective A2A receptor antagonist.
Istradefylline: Used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity allows it to effectively block the receptor’s activation without affecting other adenosine receptor subtypes, thereby reducing potential side effects and increasing therapeutic efficacy .
Eigenschaften
Molekularformel |
C12H8BrN3O |
|---|---|
Molekulargewicht |
290.11 g/mol |
IUPAC-Name |
6-bromo-4-(furan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C12H8BrN3O/c13-7-3-4-9-8(6-7)11(16-12(14)15-9)10-2-1-5-17-10/h1-6H,(H2,14,15,16) |
InChI-Schlüssel |
XDIROSBRBKJBMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


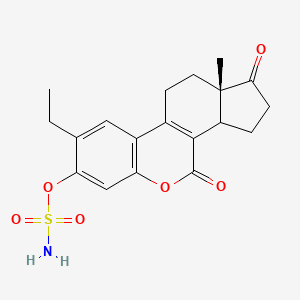
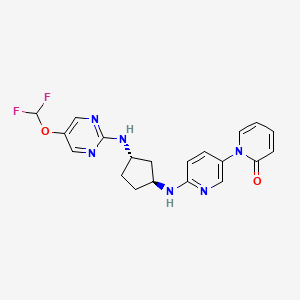

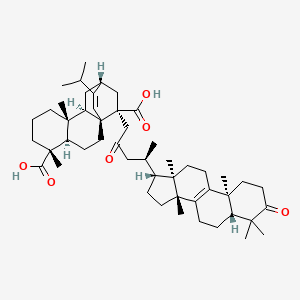
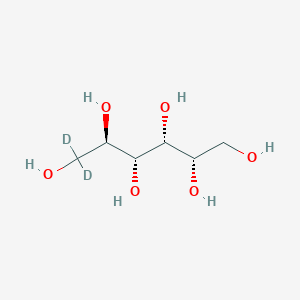
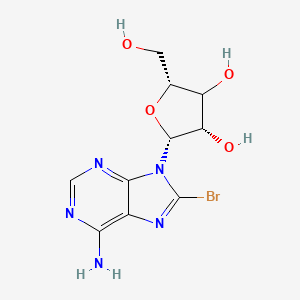
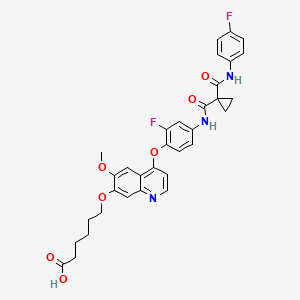
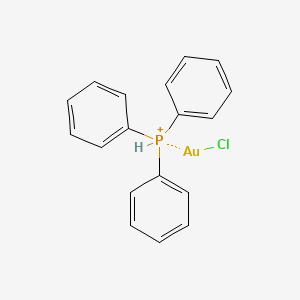
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
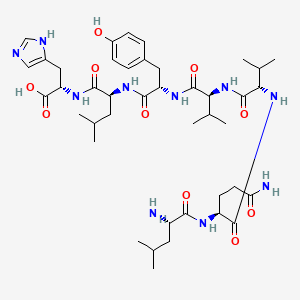
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

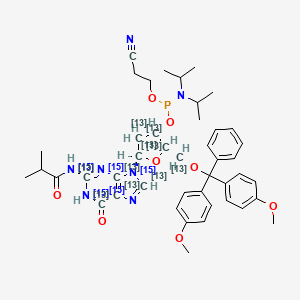
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
